molecular formula C15H17N5 B5573801 6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5573801
M. Wt: 267.33 g/mol
InChI Key: FNQJOVADYKKMQH-UHFFFAOYSA-N
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Description

6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H17N5 and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.14839556 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tuberculostatic Activity

Structural analogs of antituberculous agents related to the chemical structure of interest have been synthesized and evaluated for their tuberculostatic activity. Research indicates the importance of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in the development of promising antituberculous compounds, highlighting structure-activity relationships crucial for enhancing tuberculostatic efficacy. This demonstrates the compound's potential as a backbone for developing new antituberculosis drugs (Titova et al., 2019).

Crystal Structure and Reactivity

The synthesis and crystal structure of compounds closely related to the target molecule have been detailed, emphasizing the importance of the [1,2,4]triazolo[1,5-a]pyrimidine core in forming stable crystal structures through hydrogen bonding and π-stacking interactions. Such structural insights are vital for the design of compounds with potential biological activities (Repich et al., 2017).

Potential as Benzodiazepine Receptor Ligands

Compounds derived from the [1,2,4]triazolo[1,5-a]pyrimidine framework have been investigated for their potential as benzodiazepine receptor ligands. This research suggests the versatility of the chemical structure in the synthesis of derivatives with potential neurological or psychopharmacological applications (Bruni et al., 1994).

Anticancer and Anti-Inflammatory Agents

Innovative derivatives featuring the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated for their anticancer and anti-inflammatory properties, highlighting the compound's potential in the development of new therapeutic agents. This emphasizes the role of such compounds in medicinal chemistry for targeting various diseases (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of triazole compounds is largely dependent on their ability to bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities, contributing to their use in a variety of drug classes .

Safety and Hazards

The safety and hazards associated with “6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” would be similar to other triazole compounds. For instance, some triazole compounds can cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The future directions in the study of “6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine . There is a continuous “race” between scientists developing novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .

Properties

IUPAC Name

6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-4-13-10(2)16-15-17-11(3)19-20(15)14(13)18-12-8-6-5-7-9-12/h5-9,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQJOVADYKKMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC(=N2)C)N=C1C)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.